Chroman-5-amine acts as an inhibitor of the serotonin receptor 5-HT4. 5-HT4 receptors are found in various tissues throughout the body, including the brain and gut. Their function is complex and not fully understood, but they are involved in a variety of processes including gastrointestinal motility, smooth muscle contraction, and central nervous system function Source: Biosynth, a supplier of Chroman-5-amine: .
By inhibiting the 5-HT4 receptor, chroman-5-amine may influence these processes. Research is ongoing to determine the specific effects of chroman-5-amine inhibition on various tissues and functions.
Some studies suggest that chroman-5-amine may help regulate oxalate release. Oxalate is a naturally occurring substance in the body, but high levels can contribute to kidney stone formation Source: National Institutes of Health webpage on Kidney Stones, accessed March 3, 2024: .
Research in this area is preliminary, and more investigation is needed to understand how chroman-5-amine might affect oxalate levels and kidney stone formation.
Chroman-5-amine is an organic compound characterized by its structure, which includes a chroman backbone with an amine group attached at the 5-position. Its chemical formula is and it has a molecular weight of 149.19 g/mol . Chroman derivatives are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
These reactions can lead to the development of more complex derivatives with enhanced properties.
Chroman-5-amine and its derivatives have been studied for their biological activities, particularly their interaction with serotonin receptors. Research indicates that certain chroman derivatives exhibit dual action at the serotonin transporter and the 5-HT1A receptor, suggesting potential applications in treating mood disorders and other psychiatric conditions . These compounds may also possess antioxidant and anti-inflammatory properties, contributing to their therapeutic potential.
Several methods have been developed for synthesizing Chroman-5-amine:
Chroman-5-amine has several potential applications:
Studies have shown that Chroman-5-amine exhibits significant interactions with serotonin receptors, particularly 5-HT1A. This interaction profile suggests that it could serve as a lead compound for developing new antidepressant or anxiolytic agents. Further research is needed to elucidate its full pharmacological profile and potential side effects.
Chroman-5-amine shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Chroman | C9H10O | Basic structure without an amine group |
| 3-Aminochroman | C9H11NO | Amino group at the 3-position; studied for serotonin activity |
| Chroman-6-amine | C9H11NO | Amino group at the 6-position; differing receptor interactions |
| Pyridyl-fused Chromans | Varies | Enhanced receptor affinity; dual action on serotonin systems |
Chroman-5-amine is unique due to its specific position of the amino group, which influences its biological activity and interaction profile compared to these similar compounds.
Biocatalytic strategies have emerged as powerful tools for synthesizing chroman-5-amine derivatives with exceptional stereocontrol. A prominent method involves the integration of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) in one-pot cascades. For instance, EReds catalyze the asymmetric reduction of α,β-unsaturated ketones to chiral allylic alcohols, which subsequently undergo reductive amination via IReds to yield primary, secondary, or tertiary amines with two stereogenic centers. This dual-enzyme system achieved diastereomeric ratios of >99:1 and enantiomeric ratios exceeding 99.8:0.2 for cyclohexylamine derivatives.
The incorporation of formate dehydrogenase (FDH) for nicotinamide coenzyme recycling further enhances atom economy. In a representative example, ammonium formate buffer served dual roles as an amine donor and a source of reducing equivalents, enabling the synthesis of trans-1,2 and cis-1,3 substituted cyclohexylamines in high optical purity. Amine dehydrogenases (AmDHs) have also been employed for reductive amination of prochiral ketones, affording (R)-configured amines with >99% enantiomeric excess. For example, the Ch1-AmDH variant demonstrated broad substrate tolerance, achieving quantitative conversion of aromatic and aliphatic ketones at temperatures ranging from 20°C to 60°C.
Table 1: Biocatalytic Systems for Chroman-5-amine Synthesis
Radical-mediated cyclization offers a robust route to access 3-aminochroman derivatives, which serve as precursors to chroman-5-amine. A seminal approach utilized enantiomerically pure D- or L-serine as starting materials, generating aryl radicals that undergo 5- endo-trig cyclization to form the benzopyran core. This method produced 5-acetyl-3-amino-3,4-dihydro-2H-1-benzopyran with enantiomeric purities >98%, as confirmed by capillary electrophoresis using β-cyclodextrin chiral selectors.
Recent advances in 5- endo-trig radical cyclization have addressed historical challenges related to Baldwin’s rules, which previously deemed such transformations kinetically disfavored. Innovations include photoinduced decarboxylative cascades and transition-metal-mediated hydrogen atom transfer (HAT), which accelerate radical formation and cyclization rates. For instance, visible-light photocatalysis enabled the synthesis of 3-aminochroman derivatives under mild conditions, bypassing the need for toxic initiators like tributyltin hydride.
Table 2: Radical Cyclization Parameters for Chroman Derivatives
| Starting Material | Cyclization Type | Catalyst/Initiator | Product Purity (%) | Reference |
|---|---|---|---|---|
| D-Serine | 5- endo-trig | AIBN | 98 | |
| Chromone-3-carboxylic acid | Decarboxylative | Ru(bpy)₃²⁺ | 95 |
While direct asymmetric hydrogenation of chroman-5-amine precursors remains underexplored, reductive amination strategies provide analogous stereochemical control. The AmDH-catalyzed reductive amination of ketones exemplifies this approach, where the enzyme’s active site imposes strict stereoelectronic constraints to favor (R)-configured amines. Kinetic studies revealed that chiral Brønsted bases, such as modified cinchona alkaloids, facilitate protonation of enolate intermediates during Michael additions, achieving diastereoselectivities up to 20:1 in chromanone syntheses.
Notably, the decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids has been optimized using quinine-derived catalysts. This cascade process yielded chromanones bearing α,α-disubstituted amino acid moieties with enantiomeric ratios of 85:15, though further engineering of H-bonding units in the catalyst improved selectivity to 92:8.
Biocatalytic methods generally surpass traditional chemical synthesis in stereoselectivity and environmental impact. The ERed/IRed cascade demonstrated unparalleled enantiocontrol (>99.8% ee) but required longer reaction times (48 h). In contrast, radical cyclization achieved comparable yields (>95%) within 12–24 h but relied on stoichiometric initiators. AmDH-mediated reductive amination offered the broadest substrate scope, tolerating aliphatic, aromatic, and heterocyclic ketones with quantitative conversions in ammonium formate buffer.
Scalability analyses revealed that radical-based methods face limitations in large-scale applications due to radical recombination side reactions. Biocatalytic systems, however, proved amenable to gram-scale synthesis without significant yield erosion. Enzyme immobilization and directed evolution are anticipated to further enhance the industrial viability of these routes.
The development of chroman-5-amine derivatives as dual-action central nervous system therapeutics represents a significant advancement in modern medicinal chemistry [1]. Structural modifications of the initial lead compound 3-aminochroman have led to the identification of novel pyridyl-fused amino chroman derivatives that demonstrate dual activity at both the serotonin transporter and 5-hydroxytryptamine 1A receptor [1]. These compounds exhibit promising therapeutic potential for treating mood disorders and other psychiatric conditions through their multitarget approach [1].
Lead optimization studies have focused on enhancing the physicochemical properties required for effective central nervous system penetration [2]. The optimal property profile for central nervous system drug design includes a topological molecular polar surface area of less than 76 square angstroms, with an ideal range of 25-60 square angstroms [2]. Additionally, successful central nervous system compounds require at least one nitrogen atom, preferably one or two including one aliphatic amine, and fewer than seven linear chains outside of rings [2].
Research has demonstrated that chroman derivatives can achieve remarkable selectivity ratios in receptor targeting [3]. Diaryl ether heterocyclic sulfonamides based on chroman scaffolds have shown potent and subtype selective sodium channel 1.7 inhibition, representing a promising approach for developing clinical candidates [3]. The design and optimization process involves multiple design-make-test-analyze cycles to improve affinity, selectivity, mode of action, and absorption-distribution-metabolism-excretion-toxicity properties [4].
The structure-activity relationship studies have revealed that specific structural modifications can significantly enhance therapeutic efficacy [5]. Cinnamic amide derivatives with chroman cores have demonstrated up to 180-fold selectivity against dopamine 1 prostanoid receptors and up to 9-fold higher aqueous solubility compared to previous lead compounds [5]. These compounds also display higher selectivity against prostaglandin E2 receptor 4 and prostacyclin receptors while maintaining comparable plasma pharmacokinetics [5].
| Study Reference | Target System | Compound Structure | Key Findings | Potency Values |
|---|---|---|---|---|
| Zhou et al. (2007) [1] | Dual 5-HT transporter/5-HT1A receptor | Pyridyl-fused 3-amino chroman derivatives | Dual activity at serotonin pathways with CNS selectivity | Sub-micromolar range |
| Swain et al. (2017) [3] | Sodium channel NaV1.7 | Diaryl ether heterocyclic sulfonamides | Potent NaV1.7 inhibition with subtype selectivity | Nanomolar potency |
| Ganesh et al. (2014) [5] | EP2 prostanoid receptor | Cinnamic amide EP2 antagonists | Anti-inflammatory and neuroprotective actions | 180-fold selectivity achieved |
| Harrison et al. (2012) [2] | Central nervous system lead optimization | Various CNS-targeted compounds | Optimized physicochemical properties for BBB penetration | Enhanced brain penetration indices |
Chroman-5-amine derivatives have emerged as promising neuroprotective agents through their ability to combat oxidative stress-mediated neuronal damage [6]. The multifactorial nature of neurodegenerative diseases necessitates the development of agents capable of interfering with multiple relevant targets simultaneously [6]. A series of tailored chromanones has been conceptualized and synthesized, with compound 19 bearing a linker-connected azepane moiety demonstrating balanced pharmacological properties [6].
The neuroprotective mechanisms of chroman derivatives involve multiple pathways of oxidative stress mitigation [7]. Natural chromones have demonstrated significant neuroprotective activities through various mechanisms, including inhibition of beta-secretase 1 and protection of neuroblastoma cells against corticosterone and 1-methyl-4-phenylpyridine ion-induced damage [7]. Chromone capillarisin activates nuclear factor erythroid 2-related factor 2 and heme oxygenase-1 signaling pathways, leading to upregulation of downstream antioxidant molecules [7].
Research has shown that specific chromone derivatives can achieve remarkable efficacy in inhibiting amyloid-beta aggregation [7]. Synthetic chromones diaportheones 44 and 45 demonstrated the ability to inhibit amyloid-beta aggregation by 80% and 74% respectively [7]. These compounds also provided neuroprotection on human neuroblastoma cells induced by amyloid-beta and hydrogen peroxide [7]. Multi-functional chromone-lipoic acid conjugates have shown potent activity against butyrylcholinesterase with half maximal inhibitory concentration values of 8 micromolar [7].
The development of metal chelating agents based on chroman scaffolds represents another significant approach to neuroprotection [8]. Treatment with 1,10-phenanthroline-5-amine resulted in a 62% reduction in amyloid plaque burden in transgenic mice modeling Alzheimer disease [8]. The underlying mechanism involves inhibiting the metal-seeding of amyloid-beta, which contributes to plaque formation [8]. These findings support the theory that dyshomeostasis of transition metals, particularly zinc, in the brain microenvironment contributes to amyloidosis [8].
| Compound Class | Mechanism of Action | Oxidative Stress Targets | Neuroprotective Efficacy | Blood-Brain Barrier Properties |
|---|---|---|---|---|
| Chromanone derivatives [6] | Multi-target enzyme inhibition | Acetylcholinesterase, MAO-B, sigma receptors | Balanced pharmacological properties | Optimized for CNS penetration |
| Chromone conjugates [7] | Amyloid-beta aggregation inhibition | Thioflavin T assay: 80% and 74% inhibition | SH-SY5Y cell protection against H2O2 | Enhanced membrane permeability |
| Metal chelating agents [8] | Metal-seeding inhibition | 62% reduction in amyloid plaque burden | Transgenic mouse model validation | Probable BBB access via hydrophobicity |
| Chroman-based antioxidants [7] | ROS scavenging and membrane stabilization | Mitochondrial oxidative stress protection | 44-53% cell viability at 1 ng/mL | Chromatographic ICHI correlation (r=0.976) |
The design of hybrid molecules incorporating chroman-5-amine scaffolds for enhanced blood-brain barrier permeability represents a critical advancement in central nervous system drug development [9]. The blood-brain barrier presents a significant challenge for drug delivery to the central nervous system, as it blocks the entry of most therapeutic compounds while maintaining brain homeostasis [9]. Effective strategies for enhancing permeation through this barrier are essential for treating neurological disorders [10].
Halogenation effects have proven particularly significant in optimizing blood-brain barrier penetration [11]. Para-bromo and para-chloro halogen additions significantly enhanced in vitro blood-brain barrier permeability of novel peptide drugs, providing evidence for improved delivery to the central nervous system [11]. Octanol-saline distribution studies indicated that addition of halogens significantly increased lipophilicity, with para-chloro substitution exhibiting the most pronounced increase [11]. These modifications resulted in half-time disappearance values greater than 300 minutes in both plasma and brain tissue [11].
Molecular weight and polar surface area optimization play crucial roles in blood-brain barrier permeability [2]. The optimal molecular weight range for central nervous system drugs falls between 740-970 cubic angstroms, with a solvent accessible surface area of 460-580 square angstroms [2]. The topological molecular polar surface area should remain below 76 square angstroms, with an optimal range of 25-60 square angstroms [2]. These parameters, combined with fewer than three polar hydrogen atoms, create an ideal property profile for blood-brain barrier penetration [2].
Chromatographic methods have been developed to predict blood-brain barrier permeability more accurately [12]. The isocratic chromatographic hydrophobicity index demonstrated superior correlation with blood-brain barrier penetration indices compared to traditional octanol-water partition coefficients [12]. This chromatographically generated index achieved a correlation coefficient of 0.976 with blood-brain barrier penetration, while traditional log P values showed only 0.557 correlation [12]. These findings suggest that chromatographic methods provide better predictive capability for therapeutic availability in the central nervous system [12].
Structure-activity relationships in blood-brain barrier permeability reveal position-dependent effects of molecular modifications [2] [11]. The incorporation of at least one nitrogen atom, preferably one or two including one aliphatic amine, enhances central nervous system penetration [2]. Additionally, maintaining fewer than seven linear chains outside of rings and limiting violations to the established property profile to one per compound optimizes blood-brain barrier permeability [2].
| Design Strategy | Molecular Modifications | BBB Penetration Enhancement | Structure-Activity Relationships | Validation Methods |
|---|---|---|---|---|
| Halogenation effects [11] | Para-bromo and para-chloro additions | Significantly enhanced permeability | Halogen position-dependent effects | In vitro BBB permeability assays |
| Lipophilicity optimization [11] | Octanol/saline distribution studies | Most pronounced with p-Cl substitution | Lipophilicity-permeability correlation | Chromatographic hydrophobicity index |
| Molecular weight control [2] | MW range: 740-970 ų | Volume optimization for CNS access | Fewer than 7 linear chains outside rings | Classification tree development |
| Polar surface area reduction [2] | TPSA <76 Ų (optimal 25-60 Ų) | At least one nitrogen atom required | One violation to profile acceptable | QikProp CNS parameter analysis |
Pharmacophore modeling of chroman-5-amine derivatives has enabled the development of highly selective receptor-targeting compounds with therapeutic potential [13]. The construction and validation of pharmacophores for various neurotransmitter receptors have provided crucial insights into the structural requirements for selective binding [13]. Training sets derived from published reports containing receptor agonists and antagonists have been utilized to develop comprehensive pharmacophore models [13].
The 5-hydroxytryptamine 1A receptor pharmacophore modeling has revealed specific structural requirements for selective binding [14]. The chroman derivative 5-methoxy-3-(di-n-propylamino)chroman demonstrates nanomolar range activity at 5-hydroxytryptamine 1A sites while showing poor recognition of other serotonin receptor subtypes and dopamine 2 receptors [14]. The tritiated derivative exhibits binding to a single class of specific sites with identical pharmacological properties to those labeled by established ligands [14]. Electronic enrichment due to isosteric oxygen substitution in the chroman derivative plays an important role in the highly selective recognition of the 5-hydroxytryptamine 1A receptor [14].
Spiro[chromene-2,4'-piperidine] derivatives have emerged as a novel chemotype of 5-hydroxytryptamine 2C receptor selective agonists [15]. Structure-activity relationship studies revealed that the 7-chloro analogue represents the most potent and selective partial agonist with an effective concentration 50 value of 121.5 nanomolar and maximum efficacy of 71.09% [15]. These compounds exhibit no observed activity toward 5-hydroxytryptamine 2A or 2B receptors and demonstrate no recruitment activity for beta-arrestin, indicating selective G-protein-biased signaling [15].
Molecular docking studies have provided detailed insights into the binding mechanisms of chroman derivatives [15]. The binding pose of spiro[chromene-2,4'-piperidine] compounds overlaps well with established receptor ligands, occupying the presumed orthosteric pocket and interacting with multiple amino acid residues [15]. The charged piperidine nitrogen generates strong salt bridge interactions with aspartic acid 134, while the rigid chromene scaffold engages in aromatic edge-to-face pi-pi stacking interactions with phenylalanine 327 and 328 residues [15].
Sigma receptor targeting has shown particular promise for chroman-based compounds [6]. Chromanone derivatives exhibit strong and preferred sigma 1 receptor affinity in the nanomolar range, with compound 19 demonstrating a dissociation constant of 42.8 nanomolar [6]. The selectivity in favor of sigma 1 receptors ranges from 4.5-fold to 321-fold depending on the specific compound structure [6]. These compounds also demonstrate inhibitory activities against human acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, representing a multitarget approach to neurological therapeutics [6].
| Receptor Target | Pharmacophore Features | Selectivity Ratios | Binding Affinities | Structural Requirements |
|---|---|---|---|---|
| 5-HT1A receptor [13] [14] | Hydrogen bond acceptor/donor, hydrophobic groups | >3431-fold vs other targets | Ki values below 1 μM | Salt bridge with ASP134 |
| 5-HT2C receptor [15] | Aromatic ring, positively charged nitrogen | 4.5 to 321-fold selectivity | EC50 = 121.5 nM (compound 8) | π-π stacking with PHE327/PHE328 |
| Serotonin transporter [1] | Dual binding site requirements | Dual SERT/5-HT1A activity | IC50 = 2.74 ± 0.41 nmol/L | Ethylene linker optimization |
| Sigma receptors [6] | High affinity nanomolar binding | σ₂/σ₁ ratios between 4.5-321 | Ki = 42.8 nM (compound 19) | Azepane substructure favorable |